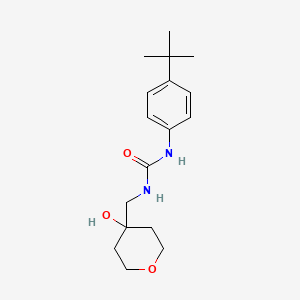

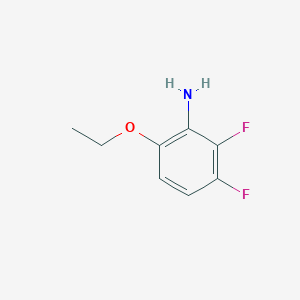

1-(4-(tert-butyl)phenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-(tert-butyl)phenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative that is likely to possess biological activity given the pharmacological properties observed in structurally related compounds. Urea derivatives have been extensively studied for their potential therapeutic effects, including anticancer, antiarrhythmic, and hypotensive activities, as well as their role as antagonists for various receptors.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines . Similarly, 1,3-disubstituted ureas were prepared through a multi-step synthesis involving the appropriate selection of substituents to achieve the desired biological activity . Although the specific synthesis of 1-(4-(tert-butyl)phenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is not detailed in the provided papers, the general methods applied to related compounds suggest a feasible pathway for its production.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical in determining their biological activity. The presence of substituents such as the tert-butyl group and the hydroxytetrahydro-2H-pyran moiety can significantly influence the compound's binding affinity and selectivity towards biological targets. For instance, the structure-activity relationship study of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas revealed that specific modifications in the indazole and pyrazole regions could optimize antagonism toward the TRPV1 receptor .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, which may alter their biological activity. For example, the nitroso derivatives of 1-aryl-3-(2-chloroethyl) ureas were found to be inactive, indicating that the introduction of a nitroso group can negate the cytotoxic effects observed in the parent compounds . This suggests that the chemical reactivity of the urea moiety and its substituents plays a crucial role in the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. These properties are essential for the compound's bioavailability and pharmacokinetics. The presence of a tert-butyl group can increase lipophilicity, potentially affecting the compound's ability to cross biological membranes . The hydroxytetrahydro-2H-pyran moiety could contribute to the compound's solubility in aqueous media, which is important for its distribution in biological systems.

Scientific Research Applications

Rheological and Gelation Properties

- Urea derivatives have been explored for their ability to form hydrogels, with properties dependent on the identity of the anion. Such hydrogels exhibit tunable physical properties, including morphology and rheology, suggesting potential applications in materials science and drug delivery systems (Lloyd & Steed, 2011).

Anticancer Potential

- Certain urea compounds have been synthesized and evaluated for their anticancer activity in vitro, indicating the relevance of urea derivatives in the development of new therapeutic agents (Gaudreault et al., 1988).

Antiarrhythmic and Hypotensive Activity

- Novel urea and carbamate derivatives have shown significant antiarrhythmic and hypotensive properties, highlighting their potential in cardiovascular drug development (Chalina et al., 1998).

Complexation Behavior and Molecular Devices

- Urea derivatives have been utilized in the complexation of anions and the self-assembly of molecular devices, indicating applications in supramolecular chemistry and the design of functional materials (Lock et al., 2004).

Environmental and Soil Chemistry

- Investigations into the effects of urea derivatives on soil chemistry, specifically urease activity and nitrification, suggest their importance in agricultural sciences and environmental management (Mishra et al., 1980).

Future Directions

properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)13-4-6-14(7-5-13)19-15(20)18-12-17(21)8-10-22-11-9-17/h4-7,21H,8-12H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYUKWXPJBZQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(tert-butyl)phenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)

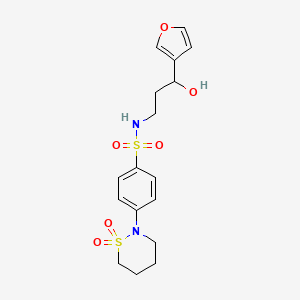

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)

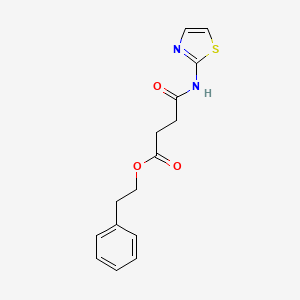

![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)

![[(2R,5R)-5-Ethyloxolan-2-yl]methanamine](/img/structure/B2512113.png)